Rosiglitazone tartrate

Description

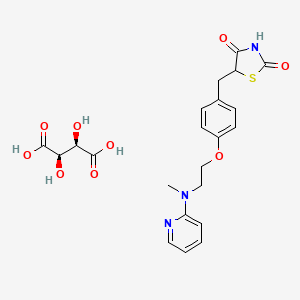

Structure

3D Structure of Parent

Properties

CAS No. |

397263-86-4 |

|---|---|

Molecular Formula |

C22H25N3O9S |

Molecular Weight |

507.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C18H19N3O3S.C4H6O6/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-1(3(7)8)2(6)4(9)10/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

ADQQXOGMNHWLRB-LREBCSMRSA-N |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Rosiglitazone at the Molecular and Cellular Levels

Core Molecular Mechanism: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

The principal mechanism of action of rosiglitazone (B1679542) is its function as a high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, fatty acid metabolism, and insulin (B600854) sensitivity. researchgate.netmpg.deoup.com

Ligand-Receptor Interactions and Conformational Changes

Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ. researchgate.netjst.go.jp This LBD features a large, Y-shaped cavity with distinct subpockets. jst.go.jp Upon binding, rosiglitazone adopts a U-shaped conformation, wrapping around helix H3 of the LBD. jst.go.jpnih.gov This interaction induces significant conformational changes in the receptor, particularly in the H2-β1 loop, Ω loop, and the H11-H12 loop. nih.gov The binding of rosiglitazone stabilizes helix H12, a critical component of the activation function-2 (AF-2) domain, leading to a more compact and rigid receptor structure. mpg.de This stabilization is crucial for the subsequent recruitment of coactivator proteins. mpg.de The thiazolidinedione headgroup of rosiglitazone forms a hydrogen bond network with residues in the AF-2 region, further securing the active conformation. researchgate.net

Regulation of Gene Transcription through PPARγ Response Elements (PPREs)

Once activated by rosiglitazone, the PPARγ receptor undergoes conformational changes that lead to the dissociation of corepressor molecules and the recruitment of coactivator proteins. jst.go.jp This activated complex then binds to specific DNA sequences known as PPARγ response elements (PPREs) located in the promoter regions of target genes. oup.comjci.org This binding initiates the transcription of a suite of genes involved in various metabolic processes. mpg.de

For instance, rosiglitazone has been shown to increase the mRNA levels of genes such as lipoprotein lipase (B570770) (LPL), which is involved in fatty acid uptake into adipose tissue, and adiponectin, an insulin-sensitizing hormone. oup.com In cultured adipocytes, rosiglitazone treatment leads to increased expression of the very low density lipoprotein receptor (VLDLR) gene by direct binding of PPARγ to a functional PPRE in its promoter region. nih.gov Furthermore, in human adipocytes, rosiglitazone has been observed to increase the expression of p85α-phosphatidylinositol 3-kinase (p85αPI-3K) and uncoupling protein-2 (UCP2) mRNA, while decreasing leptin expression. nih.gov The transcriptional activity of PPARγ can be influenced by other signaling pathways; for example, inhibition of JNK can enhance the affinity of activated PPARγ for PPRE sequences, thereby increasing the number of activated genes. plos.org

| Target Gene | Effect of Rosiglitazone | Tissue/Cell Type | Reference |

| Lipoprotein Lipase (LPL) | Increased mRNA expression | Fetal adipose tissue | oup.com |

| Adiponectin | Increased mRNA expression | Fetal adipose tissue | oup.com |

| Very Low Density Lipoprotein Receptor (VLDLR) | Increased mRNA and protein expression | Cultured adipocytes, White adipose tissue of ob/ob mice | nih.gov |

| p85α-Phosphatidylinositol 3-Kinase (p85αPI-3K) | Increased mRNA levels | Human adipocytes | nih.gov |

| Uncoupling Protein-2 (UCP2) | Increased mRNA levels | Human adipocytes | nih.gov |

| Leptin | Decreased expression | Human adipocytes | nih.gov |

Role of Retinoid X Receptor-Alpha (RXR-α) Heterodimerization

PPARγ functions as an obligate heterodimer with the retinoid X receptor (RXR), most notably the RXRα isoform, to regulate gene transcription. jci.org This heterodimerization is essential for binding to PPREs. jci.org Interestingly, recent studies have identified RXRα as a direct target of rosiglitazone. nih.govmerckmillipore.com Rosiglitazone has been found to bind directly to the ligand-binding domain of RXRα, inducing its tetramerization. nih.govmerckmillipore.com This interaction can inhibit the agonist-induced transcriptional activity of RXRα homodimers and heterodimers. nih.govmerckmillipore.com

The cellular ratio of RXRα to other RXR isotypes, such as RXRβ, can modulate PPARγ's responsiveness to agonists. jci.org In obese states, there is an observed increase in the degradation of RXRα in visceral adipose tissue, leading to a higher proportion of PPARγ-RXRβ heterodimers. jci.org These PPARγ-RXRβ complexes are more efficient at dismissing transcriptional corepressors upon agonist binding, resulting in increased PPARγ sensitivity to rosiglitazone. jci.org The formation of the PPARγ:RXRα heterodimer can also enhance the affinity for coactivators even in the absence of a ligand. nih.gov

Downstream Molecular Pathways Modulated by Rosiglitazone

Beyond its direct interaction with PPARγ, rosiglitazone influences other key signaling pathways involved in cellular metabolism and insulin signaling.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathways

Rosiglitazone has been shown to activate AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. nih.govkoreamed.org The activation of AMPK by rosiglitazone can occur through distinct mechanisms. In some muscle cells, rosiglitazone treatment leads to an increase in the AMP:ATP ratio, which directly activates AMPK. nih.gov This activation involves the phosphorylation of threonine 172 on the catalytic alpha subunit of AMPK. nih.gov However, studies have also shown that thiazolidinediones can activate AMPK through a PPARγ-independent mechanism. diabetesjournals.orgphysiology.org

The activation of AMPK by rosiglitazone has been observed in various tissues, including skeletal muscle and liver. koreamed.org In insulin-resistant states, chronic treatment with rosiglitazone has been found to restore a diminished AMPKα2 activity in skeletal muscle. physiology.org Furthermore, rosiglitazone treatment can enhance glucose uptake in muscle and adipose tissue in response to acute AMPK activation. diabetesjournals.org While both rosiglitazone and metformin (B114582) activate AMPK, they do so through different signaling pathways. nih.gov It has also been noted that the stimulation of AMPK and PPARγ by rosiglitazone can be discrete events without cross-activation in certain cell types like platelets. nih.gov

| Finding | Model System | Reference |

| Rosiglitazone increases the AMP:ATP ratio, leading to AMPK activation. | Muscle cells | nih.gov |

| Rosiglitazone activates AMPK in the liver and reduces hepatic steatosis. | OLETF rats | koreamed.org |

| Rosiglitazone treatment enhances glucose uptake in response to acute AMPK activation. | High-fat-fed rats | diabetesjournals.org |

| Chronic rosiglitazone treatment restores diminished AMPKα2 activity. | Skeletal muscle of obese Zucker rats | physiology.org |

| Stimulation of AMPK and PPARγ by rosiglitazone are discrete events. | Isolated rat platelets | nih.gov |

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Expression

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, acting by dephosphorylating the activated insulin receptor and its substrates. nih.govnih.govdiabetesjournals.org Rosiglitazone has been shown to modulate the expression and activity of PTP1B. In the skeletal muscle of diabetic rats, treatment with rosiglitazone significantly inhibited the expression and activity of PTP1B, which was associated with enhanced insulin-stimulated signaling. nih.govnih.gov This effect was not observed in the liver of the same animals. nih.gov

The reduction in PTP1B levels by rosiglitazone has also been demonstrated in human primary hepatocytes. researchgate.net This suggests that part of the insulin-sensitizing effect of rosiglitazone may be mediated through the downregulation of PTP1B, thereby relieving its inhibitory effect on the insulin signaling cascade. nih.govnih.gov Docking studies have also suggested a potential binding interaction between rosiglitazone and the catalytic active site of the PTP1B protein. mdpi.com

Influence on Inflammatory Signaling: Nuclear Factor Kappa-B (NFκB) and Inhibitor Kappa-B (IκB) Pathways

Rosiglitazone has been shown to attenuate inflammatory responses by modulating the Nuclear Factor Kappa-B (NFκB) signaling pathway. nih.govnih.gov NFκB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. nih.gov In its inactive state, NFκB is sequestered in the cytoplasm by its inhibitory protein, Inhibitor Kappa-B (IκB). Upon cellular stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NFκB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. nih.govplos.org

Research indicates that rosiglitazone can interfere with this cascade. Studies have demonstrated that pretreatment with rosiglitazone significantly decreases the phosphorylation of the NFκB-p65 subunit and IκBα in response to LPS stimulation. nih.govbmj.com This inhibition of phosphorylation prevents the degradation of IκBα, thereby keeping NFκB in its inactive state in the cytoplasm and reducing the subsequent inflammatory response. nih.govplos.org The anti-inflammatory effects of rosiglitazone on the NFκB pathway are believed to be, at least in part, dependent on its activation of PPARγ. nih.govspandidos-publications.com Knockdown of PPARγ has been shown to impair the ability of rosiglitazone to inhibit NFκB activation. nih.govspandidos-publications.com

Table 1: Effect of Rosiglitazone on NFκB and IκB Pathway Components

| Cell Type | Stimulus | Rosiglitazone Effect | Outcome | Reference |

|---|---|---|---|---|

| RAW264.7 macrophages | LPS | Inhibited NFκB-p65 phosphorylation, Increased IκBα expression | Reduced inflammatory cytokine expression | nih.govbmj.com |

| Rat visceral peritoneum | LPS | Decreased phosphorylation of NFκB-p65 and IκBα | Attenuated peritoneal inflammation | nih.gov |

| Human endometrial stromal cells | LPS | Reduced IκBα and p65 phosphorylation | Inhibited IL-1β and IL-6 expression | plos.org |

Interactions with Matrix Metalloproteinase (MMP) Family Members

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. mdpi.com Their activity is implicated in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer progression. mdpi.comfrontiersin.org Rosiglitazone has been found to modulate the expression and activity of several MMPs, suggesting a role in processes involving ECM turnover.

Specifically, studies have shown that rosiglitazone can reduce the levels and activity of MMP-2 and MMP-9. scispace.comnih.govahajournals.org In a rat model of cigarette smoke-induced emphysema, rosiglitazone suppressed the increased protein levels of both MMP-2 and MMP-9. nih.gov Similarly, in patients with type 2 diabetes and coronary artery disease, rosiglitazone treatment significantly reduced serum levels of MMP-9. ahajournals.orgnih.gov The mechanism behind this regulation appears to involve the inhibition of NF-κB activation, as NF-κB is a known regulator of MMP-9 expression. ahajournals.org Furthermore, rosiglitazone has been shown to suppress LPS-induced MMP-2 activity in rat aortic endothelial cells through the Ras-MEK1/2 signaling pathway. nih.gov

In some contexts, the effect of rosiglitazone on MMPs is linked to the induction of Mitogen-activated protein kinase phosphatase-1 (MKP-1). In non-small cell lung cancer cells, rosiglitazone treatment led to a dose-dependent increase in MKP-1 expression, which was accompanied by a reduction in MMP-2 expression and activity. researchgate.net

Table 2: Rosiglitazone's Effects on Matrix Metalloproteinases

| MMP Family Member | Cell/Model System | Rosiglitazone Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| MMP-2 | Rat aortic endothelial cells | ↓ activity | Inhibition of Ras-MEK1/2 signaling and NF-κB activation | nih.gov |

| MMP-2 | Non-small cell lung cancer cells (H441GL) | ↓ expression and activity | ↑ MKP-1 expression | researchgate.net |

| MMP-9 | Rat vascular smooth muscle cells | ↓ expression | Inhibition of NF-κB DNA binding activity | ahajournals.org |

| MMP-9 | Type 2 diabetic patients with CAD | ↓ serum levels | Anti-inflammatory effects | ahajournals.orgnih.gov |

| MMP-2, MMP-9 | Rat model of emphysema | ↓ protein levels | Attenuation of metalloprotease/anti-metalloprotease imbalance | nih.gov |

| MMP-2, MMP-9 | Rat model of pulmonary arterial hypertension | ↓ mRNA expression (MMP-2, MMP-9), ↓ activity (MMP-9) | Regulation of extracellular matrix remodeling | scispace.com |

Effects on Transient Receptor Potential Channels (TRPC5, TRPM3)

Recent studies have identified rosiglitazone as a modulator of transient receptor potential (TRP) channels, which are a group of ion channels involved in various sensory and cellular signaling processes. nih.govphysiology.org Rosiglitazone exhibits contrasting effects on different TRP channels, indicating a complex interaction that is independent of its PPARγ agonist activity. nih.govnih.gov

Research has shown that rosiglitazone can strongly stimulate TRP canonical 5 (TRPC5) channels at concentrations of ≥10 μM, with an EC50 of approximately 30 μM. nih.govnih.govmedchemexpress.com This stimulation is rapid and reversible. nih.govnih.gov In contrast, rosiglitazone inhibits TRP melastatin 3 (TRPM3) channels. This inhibition occurs in a biphasic manner, with about 20% inhibition at lower concentrations (0.1–1 μM) and complete inhibition at higher concentrations (IC50 of 5–10 μM). nih.govnih.gov The inhibitory effect on TRPM3 is not prevented by a PPARγ antagonist, confirming a PPARγ-independent mechanism. nih.govnih.govresearchgate.net

These findings suggest that rosiglitazone possesses chemical properties that allow it to directly and differentially modulate TRP channel activity, which may contribute to its broader biological effects. nih.govnih.gov

Table 3: Rosiglitazone's Modulation of TRP Channels

| TRP Channel | Effect of Rosiglitazone | Concentration Dependence | PPARγ-Dependence | Reference |

|---|---|---|---|---|

| TRPC5 | Stimulation | EC50 ~30 μM | Independent | nih.govnih.govmedchemexpress.com |

| TRPM3 | Inhibition | Biphasic: ~20% inhibition at 0.1-1 μM; IC50 5-10 μM | Independent | nih.govnih.gov |

| TRPM2 | Inhibition | IC50 ~22.5 μM (at concentrations >10 μM) | Not specified | nih.govnih.gov |

Advanced Synthetic Methodologies and Chemical Biology of Rosiglitazone Tartrate

Retrosynthetic Approaches to the Thiazolidinedione Core of Rosiglitazone (B1679542)

The synthesis of rosiglitazone hinges on the construction of its characteristic thiazolidinedione (TZD) head group. Retrosynthetic analysis, a technique for deconstructing a target molecule to identify potential starting materials, reveals several viable pathways for assembling the TZD core.

A primary and widely adopted disconnection strategy involves the Knoevenagel condensation. researchgate.net This approach breaks the exocyclic carbon-carbon double bond of the benzylidene-thiazolidinedione intermediate. This retrosynthetic step simplifies the molecule into two key synthons: 2,4-thiazolidinedione (B21345) and a substituted benzaldehyde, specifically 4-[2-(N-methyl-N-pyridyl-2-amino)ethoxy]benzaldehyde. researchgate.net This method is advantageous as it builds the core structure in a convergent manner.

Chemo-, Regio-, and Stereoselective Synthetic Strategies for Rosiglitazone Analogues

The development of rosiglitazone analogues is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The synthesis of these analogues often requires precise control over chemical reactivity (chemoselectivity), the position of new functional groups (regioselectivity), and the three-dimensional arrangement of atoms (stereoselectivity).

The TZD scaffold is a versatile pharmacophore that allows for structural variations, particularly at the N-3 and C-5 positions, leading to a diverse range of biologically active molecules. nih.govhumanjournals.com The Knoevenagel condensation remains a cornerstone for introducing diversity at the C-5 position by varying the aldehyde reactant. researchgate.net The subsequent reduction of the resulting benzylidene double bond is a key step. One reported method uses sodium borohydride (B1222165) in the presence of cobalt chloride and dimethylglyoxime (B607122) to achieve this reduction. researchgate.net

The synthesis of analogues often involves multi-step sequences. For example, a series of 2,4-thiazolidinedione compounds were synthesized via a five-step process that included acylchlorination, amidation, condensation, Knoevenagel reaction, and an addition reaction, with final yields ranging from 69.8% to 84.2%. nih.gov Another study detailed the synthesis of thiazolidinedione-based benzene (B151609) sulphonamide derivatives containing a pyrazole (B372694) core, designed to target PPARγ. nih.gov This synthesis highlights the modular nature of building complex analogues around the TZD core.

The following table summarizes selected synthetic strategies for creating rosiglitazone analogues, emphasizing the key reactions employed.

| Analogue Type | Key Synthetic Steps | Purpose of Analogue |

| C5-Substituted TZDs | Knoevenagel condensation with various aldehydes, followed by reduction. researchgate.netresearchgate.net | Explore SAR at the phenyl ring side chain. |

| Phenylpropionic Acid Derivatives | Acylchlorination, amidation, condensation, Knoevenagel reaction, addition reaction. nih.gov | Develop novel insulin (B600854) enhancers by modifying the linker and head group. |

| Pyrazole-containing Sulphonamides | Multi-step synthesis to incorporate a pyrazole and benzene sulphonamide moiety onto the TZD core. nih.gov | Design potential anti-diabetic agents with different binding interactions. |

| Aurone Analogues | Copper-catalyzed tandem intramolecular ring-opening of oxiranes followed by Ullman coupling. mdpi.com | Identify inhibitors of mitochondrial protein mitoNEET, an alternative diabetes target. mdpi.com |

This table is generated based on data from multiple sources to illustrate different synthetic approaches.

Design and Synthesis of Mechanistic Probes for PPARγ and Off-Target Interactions

To elucidate the molecular mechanisms of rosiglitazone, chemical probes are designed and synthesized. These probes are modified versions of the parent molecule that allow researchers to track its binding to the primary target, peroxisome proliferator-activated receptor-gamma (PPARγ), and to identify potential off-target interactions.

A common strategy involves incorporating a reporter group, such as a fluorophore, into the rosiglitazone structure. For instance, a fluorescent probe was developed by replacing the terminal pyridine (B92270) ring of rosiglitazone with a 7-diethylamino coumarin (B35378) skeleton. nih.gov The synthesis of this probe maintained the essential structural features required for PPARγ binding, allowing it to be used in competitive binding assays to evaluate other potential ligands. nih.gov The fluorescence intensity of the probe increases upon binding to the PPARγ ligand-binding domain, providing a direct readout of the interaction. nih.gov

Another approach to developing mechanistic probes is to design molecules that act as antagonists rather than agonists. While rosiglitazone is a full agonist of PPARγ, researchers have developed high-affinity antagonists to study the differential effects of receptor activation versus simple binding. nih.gov These antagonists, often based on different scaffolds like N-biphenylmethylindole, were developed by screening for compounds that bind strongly to PPARγ (IC50 ≤ 250 nM) but have minimal ability to activate gene transcription (≤10% of rosiglitazone's effect). nih.gov Such molecules serve as invaluable tools to dissect which biological effects are linked to transcriptional activation and which may arise from other interactions.

These chemical biology tools are essential for understanding the full spectrum of rosiglitazone's molecular interactions and for designing future drugs with more refined activity profiles. rsc.org

Co-Crystallization Strategies for Modulating Rosiglitazone's Pharmacological Profile

The physicochemical properties of a drug, such as solubility and dissolution rate, significantly impact its bioavailability. Co-crystallization is a crystal engineering technique used to modify these properties by combining an active pharmaceutical ingredient (API) with a second molecule, known as a co-former, in a single crystal lattice. nih.gov This strategy has been applied to rosiglitazone to improve its pharmacological profile.

A notable example is the creation of a drug-drug co-crystal of rosiglitazone with berberine, a natural product also used in the management of type 2 diabetes. nih.govmdpi.comfrontiersin.org The co-crystal, designated Rsg-Bbr, was successfully prepared using a solvent evaporation method. nih.gov Structural analysis revealed that the two molecules are held together by electrostatic attraction between the negatively charged nitrogen anion of the rosiglitazone TZD ring and the positively charged quaternary ammonium (B1175870) cation of berberine, as well as by C-H···O hydrogen bonds. nih.govresearchgate.net

This co-crystallization resulted in significant changes to the drug's physical properties. The Rsg-Bbr co-crystal demonstrated an improved dissolution rate in a pH 6.8 buffer solution compared to rosiglitazone alone. nih.govresearchgate.net This enhancement could potentially lead to improved bioavailability. frontiersin.org Furthermore, the co-crystal exhibited low moisture adsorption, suggesting good physical stability. nih.govresearchgate.net

Other particle engineering techniques, such as melt sonocrystallization, have also been explored to enhance the solubility of rosiglitazone. nih.gov This process involves subjecting the molten drug to ultrasonic energy during crystallization, resulting in irregular, porous agglomerates with altered crystal habits that lead to increased solubility and dissolution rates. nih.gov

The table below highlights the impact of co-crystallization on the dissolution of rosiglitazone.

| Formulation | Dissolution Medium | Key Finding | Reference |

| Rosiglitazone (Rsg) | pH 6.8 Buffer | Standard dissolution profile. | nih.govresearchgate.net |

| Berberine (Bbr) | pH 6.8 Buffer | Used as a co-former. | nih.govresearchgate.net |

| Rsg-Bbr Co-crystal | pH 6.8 Buffer | Achieved an improved dissolution rate compared to the parent drug. | nih.govresearchgate.net |

This table is based on data presented in studies of the rosiglitazone-berberine co-crystal.

In Vitro Cellular Research on Rosiglitazone S Biological Activities

Investigating Rosiglitazone (B1679542) Effects in Adipose Tissue Models

Adipose tissue is a primary target for rosiglitazone, and in vitro models have been instrumental in dissecting its influence on adipocyte biology.

Adipocyte Differentiation and Adipokine Secretion (e.g., adiponectin)

Rosiglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. europa.eunih.gov In vitro studies have consistently demonstrated that rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes. nih.gov For instance, in 3T3-L1 preadipocytes, a commonly used murine cell line, rosiglitazone effectively induces differentiation, leading to the accumulation of lipids. nih.gov Similarly, it enhances adipogenic differentiation in human mesenchymal stem cells. mdpi.com This process is driven by the activation of PPARγ, which in turn regulates the expression of genes crucial for the adipocyte phenotype. mdpi.comnih.gov

A key function of mature adipocytes is the secretion of adipokines, signaling molecules that influence systemic metabolism. Rosiglitazone has been shown to modulate the secretion of several adipokines. Notably, it consistently increases the expression and secretion of adiponectin, an insulin-sensitizing and anti-inflammatory adipokine. nih.govnih.govoup.com In cultured human omental adipocytes, rosiglitazone treatment, particularly in combination with insulin (B600854), significantly enhances adiponectin secretion. oup.com This effect is depot-specific, with a more pronounced response observed in omental versus subcutaneous adipocytes. oup.com However, in mature 3T3-L1 adipocytes, while adiponectin expression is increased, the expression of other adipokines may be repressed. nih.gov

| Cell Model | Key Findings |

| 3T3-L1 Preadipocytes | Promotes differentiation into mature adipocytes. nih.gov |

| Human Mesenchymal Stem Cells | Enhances adipogenic differentiation. mdpi.com |

| Mature 3T3-L1 Adipocytes | Increases adiponectin expression while repressing other adipokines. nih.gov |

| Human Omental Adipocytes | Stimulates adiponectin secretion, especially with insulin. oup.com |

| Human Subcutaneous Adipocytes | Less responsive to rosiglitazone in terms of adiponectin secretion compared to omental adipocytes. oup.com |

Mitochondrial Dynamics and Bioenergetics in Adipocytes

Mitochondria play a crucial role in adipocyte function, and their dysfunction is linked to metabolic disorders. In vitro studies have revealed that rosiglitazone can significantly impact mitochondrial biogenesis and function in adipocytes. In both 3T3-L1 and C3H/10T1/2 adipocytes, rosiglitazone treatment leads to a time-dependent increase in the transcription of mitochondrial genes, resulting in increased mitochondrial mass and oxygen consumption. nih.gov This induction of mitochondrial biogenesis is associated with enhanced fatty acid oxidation. mdpi.com

Furthermore, rosiglitazone has been shown to improve mitochondrial bioenergetics in human subcutaneous adipocyte spheroids where mitochondrial dysfunction was induced by lipid overload. biorxiv.org This restorative effect suggests a role for rosiglitazone in mitigating the negative consequences of lipotoxicity at the cellular level. biorxiv.org Interestingly, while peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) is a known regulator of mitochondrial biogenesis, studies in 3T3-L1 adipocytes suggest that the effects of rosiglitazone on mitochondrial gene expression are largely independent of PGC-1α, pointing towards the involvement of other coactivators like PGC-1β. nih.gov In states of oxidative stress that impair adipogenesis, rosiglitazone has been found to restore mitochondrial dynamics and respiration, thereby facilitating the differentiation process. liverpool.ac.uk

| Cellular Model | Effect of Rosiglitazone |

| 3T3-L1 and C3H/10T1/2 Adipocytes | Increases mitochondrial gene transcription, mitochondrial mass, and oxygen consumption. nih.gov |

| Human Subcutaneous Adipocyte Spheroids | Improves mitochondrial bioenergetics after lipid-induced dysfunction. biorxiv.org |

| 3T3-L1 Adipocytes | Induces mitochondrial gene expression, an effect suggested to be mediated by PGC-1β rather than PGC-1α. nih.gov |

| Adipocytes under Oxidative Stress | Restores mitochondrial dynamics and respiration. liverpool.ac.uk |

Skeletal Muscle and Hepatic Cellular Responses to Rosiglitazone

Skeletal muscle and the liver are key sites for glucose metabolism, and in vitro studies have explored the direct effects of rosiglitazone on these cell types.

Glucose Uptake and Insulin Signaling Transduction

In skeletal muscle cells, a major site of insulin-mediated glucose disposal, the effects of rosiglitazone on glucose uptake have been investigated. rjptonline.org While some studies suggest that the insulin-sensitizing effects of rosiglitazone in vivo may not be directly due to enhanced insulin signaling in skeletal muscle, in vitro experiments have shown that rosiglitazone can increase glucose uptake in L6 muscle cells. rjptonline.orgki.senih.gov This suggests a potential direct effect on the glucose transport machinery. rjptonline.org The proposed mechanism involves an increase in the number of glucose transporters. rjptonline.org

In terms of insulin signaling, research on skeletal muscle from diabetic rats has shown that rosiglitazone treatment can normalize impairments in insulin-stimulated glucose uptake and the tyrosine phosphorylation of key signaling proteins like the insulin receptor β-subunit and insulin receptor substrate-1 (IRS-1). nih.gov These effects were linked to a reduction in the expression and activity of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. nih.gov

Glycogen (B147801) Synthesis Pathways

The liver plays a central role in maintaining glucose homeostasis, in part through the synthesis and storage of glycogen. In vitro studies using primary rabbit hepatocytes have shown that rosiglitazone can influence gluconeogenesis, the process of synthesizing glucose. researchgate.net However, research on hepatocytes from diabetic rats indicated that rosiglitazone did not improve defective insulin-stimulated glycogen synthesis in this model. nih.gov In contrast, other studies using HepG2 cells, a human hepatoma cell line, have reported that a compound with similar properties to rosiglitazone increased glycogen synthesis. researchgate.net In brown adipose tissue, which also metabolizes glucose, rosiglitazone has been found to decrease glycogen content and its synthesis from glucose. physiology.org

| Cell Model | Rosiglitazone's Effect on Glycogen Synthesis |

| Hepatocytes from Diabetic Rats | No improvement in defective insulin-stimulated glycogen synthesis. nih.gov |

| HepG2 Cells | A related compound was shown to increase glycogen synthesis. researchgate.net |

| Brown Adipose Tissue | Decreased glycogen content and synthesis from glucose. physiology.org |

Neuroblastoma Cell Line Studies (e.g., Neuro 2a (N2A), SH-SY5Y)

Beyond its metabolic effects, in vitro research has explored the potential neuroprotective properties of rosiglitazone using neuroblastoma cell lines.

In the human neuroblastoma SH-SY5Y cell line, rosiglitazone has demonstrated protective effects against cytotoxicity induced by various neurotoxins. For instance, it protected these cells against damage from 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that mimics some aspects of Parkinson's disease, by inhibiting mitochondrial dysfunction and the production of reactive oxygen species (ROS). nih.gov This protective effect is attributed to its anti-oxidative and anti-apoptotic properties, including the regulation of Bcl-2 and Bax protein expression. nih.gov Similarly, rosiglitazone has been shown to shield SH-SY5Y cells from injury induced by advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's. nih.gov This protection involves reducing oxidative stress and the production of β-amyloid. nih.gov

In the mouse neuroblastoma Neuro 2a (N2A) cell line, rosiglitazone has been found to promote neurite outgrowth, a crucial process for neuronal development and repair. researchgate.net This effect is associated with increased mitochondrial function and mass. researchgate.net The underlying mechanism appears to involve the PPARγ pathway, leading to the activation of downstream targets that regulate neuronal differentiation and mitochondrial biogenesis. researchgate.netdntb.gov.ua

| Cell Line | Experimental Model | Key Findings on Rosiglitazone's Effects |

| SH-SY5Y | MPP+ Induced Cytotoxicity | Protects against cell death by inhibiting mitochondrial dysfunction and ROS production. nih.gov |

| SH-SY5Y | Advanced Glycation End Product (AGE)-Induced Injury | Reduces oxidative stress and β-amyloid production, offering neuroprotection. nih.gov |

| Neuro 2a (N2A) | Neurite Outgrowth Studies | Promotes neurite outgrowth and enhances mitochondrial function and biogenesis. researchgate.net |

Neurite Outgrowth Promotion and Neuronal Differentiation

Rosiglitazone has been observed to promote neurite outgrowth and neuronal differentiation in vitro. nih.govresearchgate.net Studies using the mouse neuroblastoma Neuro 2a (N2A) cell line have shown that treatment with rosiglitazone increases the number of cells with neurites. nih.gov This effect is linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a role in neuronal differentiation. nih.govresearchgate.netnih.gov The promotion of neurite outgrowth is a key aspect of neuronal development and regeneration, and these findings suggest a potential role for rosiglitazone in these processes. researchgate.net

Intracellular Calcium and Cyclic AMP (cAMP) Signaling Modulation

Rosiglitazone influences key intracellular signaling pathways involving calcium (Ca2+) and cyclic AMP (cAMP). In N2A neuroblastoma cells, rosiglitazone treatment leads to an increase in intracellular calcium levels. nih.gov This elevation in calcium is associated with an increased expression of calmodulin-dependent kinase I (CaMKI). nih.gov Furthermore, studies in renal cells have demonstrated that rosiglitazone can induce a significant and transient increase in intracellular calcium concentration, an effect that is dependent on the presence of extracellular calcium. karger.com

In addition to its effects on calcium signaling, rosiglitazone has been shown to increase intracellular cAMP levels in N2A cells. nih.gov This increase in cAMP is accompanied by a rise in the expression of protein kinase A (PKA). nih.gov However, in the context of renal cell function, rosiglitazone's effect on aquaporin-2 (AQP2) membrane expression appears to be independent of cAMP production and PKA activation. karger.com Some research has also noted that upon binding of norepinephrine (B1679862) to β3-adrenoceptors, intracellular cAMP levels rise, initiating lipolysis. frontiersin.org

CREB and Sirtuin 1 (SIRT1) Expression Pathways

Rosiglitazone treatment has been shown to modulate the expression of cAMP response element-binding protein (CREB) and Sirtuin 1 (SIRT1), two important regulators of cellular function. In N2A neuroblastoma cells, rosiglitazone increases the expression of CREB, and phosphorylation of CREB has also been observed following treatment. nih.gov This is significant as activated CREB is a key transcriptional activator for genes involved in neuronal function and plasticity. nih.gov The activation of CREB by rosiglitazone may occur through various signaling pathways, including those involving Akt, p38 MAPK, and PI3K. nih.gov

Furthermore, rosiglitazone significantly increases the transcription of SIRT1 in N2A cells. nih.gov SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress responses, and cellular aging. e-dmj.orgimrpress.com The upregulation of SIRT1 is linked to the activation of the PKA/CREB/AMPK pathway. researchgate.net By influencing both CREB and SIRT1, rosiglitazone can impact a wide range of cellular processes, from neuronal differentiation to metabolic regulation. nih.gove-dmj.org

Osteoblast and Osteoclast Lineage Studies

Inhibition of Osteoblastogenesis and Bone Formation Markers (e.g., Runx2/Cbfa1, DLX5, α1(I) collagen)

In vitro studies have demonstrated that rosiglitazone inhibits the differentiation of osteoblasts, the cells responsible for bone formation. oup.complos.org This inhibitory effect is associated with a decrease in the expression of key osteoblastogenic transcription factors. oup.com Specifically, rosiglitazone has been shown to reduce the mRNA expression of Runt-related transcription factor 2 (Runx2), also known as Core-binding factor alpha 1 (Cbfa1), and Osterix, both of which are essential for osteoblast development. oup.complos.org

Furthermore, rosiglitazone treatment leads to a reduction in the levels of bone formation markers. nih.gov Studies have shown a decrease in the expression of type I collagen and osteocalcin, proteins that are critical components of the bone matrix. nih.gov The downregulation of these markers indicates a suppression of the bone-forming activity of osteoblasts. nih.gov This effect on osteoblastogenesis is thought to be mediated through the activation of PPARγ2, which diverts mesenchymal progenitors from the osteoblast lineage towards the adipocyte (fat cell) lineage. oup.com

Table 1: Effect of Rosiglitazone on Osteoblast Differentiation Markers

| Marker | Effect of Rosiglitazone | Reference |

| Runx2/Cbfa1 | Decreased expression | oup.complos.org |

| Osterix | Decreased expression | oup.complos.org |

| Type I Collagen | Decreased mRNA expression | nih.gov |

| Osteocalcin | Decreased mRNA expression | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Regulation of Osteoclast Differentiation and Activity

The effect of rosiglitazone on osteoclasts, the cells responsible for bone resorption, is complex, with studies showing both inhibitory and stimulatory effects. Some in vitro research indicates that rosiglitazone can inhibit the formation of osteoclasts from bone marrow cells in a dose-dependent manner. nih.gov This inhibition is observed in response to stimulation by both Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The inhibitory action is also associated with a reduction in bone resorption activity, as measured by pit formation assays. nih.gov

Conversely, other studies suggest that rosiglitazone can promote osteoclast differentiation. oncotarget.com Activation of PPARγ by rosiglitazone has been reported to enhance osteoclastogenesis. oncotarget.comnih.gov This pro-osteoclastogenic effect may be mediated through the induction of c-fos and an increase in the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). plos.orgoncotarget.com These conflicting findings suggest that the impact of rosiglitazone on osteoclast differentiation and activity may depend on the specific experimental conditions and cellular context. nih.govspandidos-publications.com

Molecular Crosstalk in the OPG/RANKL/RANK System

The Osteoprotegerin (OPG)/RANKL/RANK system is a critical signaling pathway that regulates bone remodeling by controlling osteoclast formation and activity. nih.govnih.govjournalbonefragility.com Rosiglitazone has been shown to influence this system, although the specific effects reported in the literature vary.

Some studies indicate that rosiglitazone can suppress the expression of the RANK receptor in bone marrow cells. nih.gov This would be expected to reduce the sensitivity of osteoclast precursors to RANKL, thereby inhibiting osteoclastogenesis. nih.gov However, other research suggests that PPARγ activation in osteoblasts can promote osteoclast differentiation by inducing the expression of RANKL. spandidos-publications.com In aged animals, rosiglitazone treatment has been associated with increased RANKL expression. oup.com

The ratio of RANKL to OPG is a key determinant of bone resorption. nih.gov While some studies did not find an effect of rosiglitazone on the RANKL-to-OPG ratio in young animals, oup.com others have suggested that thiazolidinediones, the class of drugs to which rosiglitazone belongs, can lower OPG levels. spandidos-publications.com These varied findings highlight the complex and potentially context-dependent role of rosiglitazone in modulating the OPG/RANKL/RANK signaling axis. nih.govspandidos-publications.comoup.com

Suppression of NFATc1 and c-Fos Expression in Osteoclastogenesis

In vitro studies have demonstrated that rosiglitazone tartrate can influence the process of osteoclastogenesis, the differentiation of osteoclasts, by modulating key transcription factors. plos.org The initiation of osteoclast differentiation is largely dependent on the receptor activator of nuclear factor‐κB ligand (RANKL). nih.gov RANKL signaling activates several transcription factors, including nuclear factor of activated T cells, cytoplasmic 1 (NFATc1) and c-Fos, which are crucial for osteoclast formation. nih.govoup.com

Research indicates that rosiglitazone can suppress the RANKL-induced expression of both NFATc1 and c-Fos in bone marrow macrophages (BMMs). plos.org NFATc1 is considered a master regulator of osteoclastogenesis, and its expression is subject to positive auto-amplification. nih.gov Rosiglitazone has been shown to interfere with this auto-amplification loop. nih.gov Mechanistically, it disrupts the physical interaction between NFATc1 and peroxisome proliferator-activated receptor gamma (PPARγ), a complex that is critical for the transcriptional autoregulation of the NFATc1 gene. nih.gov By preventing this complex formation, rosiglitazone blocks NFATc1 from binding to its own promoter, thereby inhibiting its expression. nih.gov

The expression of c-Fos, which works in conjunction with NFATc1 to regulate genes during osteoclast differentiation, is also significantly suppressed by rosiglitazone in RANKL-stimulated BMMs. plos.orgspandidos-publications.com This downregulation of both NFATc1 and c-Fos leads to a subsequent reduction in the expression of osteoclast-specific genes, such as matrix metalloproteinase 9, cathepsin K, tartrate-resistant acid phosphatase, and carbonic anhydrase II. plos.org However, it's noteworthy that the inhibitory effect of rosiglitazone on the expression of these transcription factors is less pronounced in BMMs that have been pre-treated with RANKL. plos.org

Table 1: Effect of Rosiglitazone on Key Transcription Factors in Osteoclastogenesis

| Transcription Factor | Effect of Rosiglitazone Treatment | Mechanism of Action | Reference |

| NFATc1 | Suppression of RANKL-induced expression | Disrupts physical interaction with PPARγ, blocking auto-amplification. | plos.orgnih.gov |

| c-Fos | Suppression of RANKL-induced expression | Downregulation of a key cooperative transcription factor for NFATc1. | plos.orgspandidos-publications.com |

Prostate Cancer Cell Line Investigations

Inhibition of Cell Migration and Invasion (e.g., CXCR4/CXCL12 axis, Vascular Endothelial Growth Factor (VEGF))

In vitro studies using prostate cancer cell lines have shown that rosiglitazone can inhibit cell migration and invasion, key processes in cancer metastasis. nih.govspandidos-publications.com One of the primary mechanisms identified is the downregulation of the C-X-C chemokine receptor type 4 (CXCR4)/C-X-C chemokine ligand 12 (CXCL12) axis. spandidos-publications.comnih.gov The CXCR4/CXCL12 axis is known to promote invasion and metastasis in various tumors. nih.gov

Rosiglitazone has been observed to downregulate the expression of CXCR4 in prostate cancer cells in a dose- and time-dependent manner, an effect that is dependent on PPARγ. spandidos-publications.com This downregulation occurs at the transcriptional level, leading to a reduction in CXCR4 mRNA. spandidos-publications.com The suppression of CXCR4 expression by rosiglitazone correlates with the inhibition of CXCL12-induced migration and invasion of prostate cancer cells. spandidos-publications.comlupinepublishers.com Furthermore, rosiglitazone has been shown to interfere with the downstream signaling of the CXCR4/CXCL12 axis by inhibiting the phosphorylation and activation of Akt, a key protein in the PI3K/Akt signaling pathway that mediates CXCL12-stimulated migration and invasion. spandidos-publications.comnih.gov

In addition to its effects on the CXCR4/CXCL12 axis, rosiglitazone has also been found to downregulate the expression of vascular endothelial growth factor (VEGF). nih.gov PPARγ ligands, including rosiglitazone, can inhibit VEGF-mediated vasculogenic mimicry in prostate cancer through the AKT signaling pathway. nih.gov

Androgen Receptor Signaling Modulation

The androgen receptor (AR) is a critical factor in the growth and progression of both androgen-dependent and androgen-independent prostate cancer. nih.govplos.org In vitro research has shown that rosiglitazone can modulate AR signaling, although its effects may differ depending on the specific prostate cancer cell line. nih.gov

In androgen-dependent LNCaP prostate cancer cells, PPARγ agonists like rosiglitazone have been reported to reduce the activation of the AR induced by dihydrotestosterone (B1667394) (DHT). nih.gov This suggests an inhibitory role for rosiglitazone in AR signaling in this context. However, the response appears to be different in androgen-independent cell lines. For instance, in C4-2 cells, an androgen-independent derivative of LNCaP, rosiglitazone was found to increase DHT-induced AR-driven activity. nih.gov This differential regulation of AR signaling highlights the complexity of rosiglitazone's effects and suggests that the cellular context, including the androgen dependence of the cancer cells, is a crucial determinant of the outcome. nih.gov The modulation of AR activity by rosiglitazone in C4-2 cells was shown to be dependent on the presence of PPARγ. nih.gov

Cell Cycle Protein Expression and Insulin-like Growth Factor 1 (IGF-1) Signaling Attenuation

Rosiglitazone has been shown in vitro to influence cell cycle protein expression in prostate cancer cell lines. nih.govresearchgate.net Ligands of PPARγ, including rosiglitazone, can promote cell cycle arrest in several prostate cancer cell lines. nih.govnih.gov

Furthermore, rosiglitazone can attenuate signaling through the insulin-like growth factor 1 (IGF-1) receptor (IGF-1R). nih.govnih.gov The IGF-1/IGF-1R signaling pathway is important for the survival of prostate cancer cells, particularly in the context of bone metastasis. nih.govmdpi.com In PC-3 human prostate cancer cells, rosiglitazone has been shown to attenuate the survival signaling of IGF-1R. nih.govnih.gov This effect is achieved through a non-genomic action on the phosphorylation of ERK1/2 and AKT, two key downstream components of the IGF-1R signaling pathway. nih.gov The interference with the IGF-1/IGF-1R signaling by rosiglitazone appears to be independent of the genomic actions of PPARγ. nih.gov

Table 2: Summary of Rosiglitazone's In Vitro Effects on Prostate Cancer Cell Lines

| Area of Investigation | Key Findings | Affected Molecules/Pathways | Reference |

| Cell Migration & Invasion | Inhibition of migration and invasion. | CXCR4/CXCL12 axis, VEGF, PI3K/Akt pathway | nih.govspandidos-publications.comnih.gov |

| Androgen Receptor Signaling | Differential modulation depending on cell line. | Androgen Receptor (AR) | nih.gov |

| Cell Cycle & IGF-1 Signaling | Promotion of cell cycle arrest and attenuation of survival signaling. | Cell cycle proteins, IGF-1R, ERK1/2, AKT | nih.govnih.govnih.gov |

Cholesterol Synthesis Modulation (PPARγ-independent pathways)

In vitro studies have revealed that rosiglitazone can modulate cholesterol metabolism through pathways that are independent of its classical action as a PPARγ agonist. diabetesjournals.org While many of rosiglitazone's effects are mediated through PPARγ activation, certain actions on lipid metabolism appear to occur through different mechanisms. oup.com

Research in human arterial smooth muscle cells has shown that rosiglitazone can inhibit acyl-CoA synthetase (ACSL) activity. diabetesjournals.org This inhibition leads to a reduction in the incorporation of fatty acids into diacylglycerol and triacylglycerol. diabetesjournals.org This effect was confirmed to be PPARγ-independent by using a PPARγ antagonist, which did not block the inhibitory action of rosiglitazone on fatty acid partitioning. diabetesjournals.org

Furthermore, while PPARγ agonists are known to increase cholesterol efflux from macrophages via the ATP-binding cassette transporter A1 (ABCA1) pathway, which is a PPARγ target gene, some modulatory effects on cholesterol may not strictly follow this pathway. oup.comahajournals.org For example, rosiglitazone has been shown to activate 5'-AMP-activated protein kinase (AMPK) through a PPAR-γ–independent mechanism. diabetesjournals.org The concentrations at which rosiglitazone inhibits ACSL activity are similar to those that activate AMPK, suggesting that the clinical effects of rosiglitazone may be mediated by a combination of PPARγ activation, AMPK activation, and ACSL inhibition. diabetesjournals.org

Preclinical in Vivo Investigations of Rosiglitazone S Systemic Effects

Metabolic Homeostasis and Insulin (B600854) Sensitivity in Animal Models

Rosiglitazone's primary therapeutic action is to improve insulin sensitivity, a key factor in maintaining metabolic homeostasis. fda.gov Its effects have been demonstrated in several animal models that replicate the pathophysiology of type 2 diabetes. The anti-diabetic activity is mediated by increased sensitivity to insulin's action in the liver, muscle, and adipose tissues. fda.gov

Type 2 Diabetes Mellitus Animal Models (e.g., ob/ob mice, KKAy mice, streptozotocin (B1681764) (STZ)-induced, high-fat-fed rats)

In various animal models of type 2 diabetes, rosiglitazone (B1679542) has been shown to effectively reduce hyperglycemia and hyperinsulinemia. fda.gov

Genetically Obese and Diabetic Mice (ob/ob and db/db): In genetically obese and diabetic mouse models like the ob/ob and db/db mice, rosiglitazone treatment leads to significant improvements in glucose tolerance and insulin sensitivity. nih.gov Studies in db/db mice showed that rosiglitazone treatment resulted in a substantial decline in plasma glucose levels and a significant reduction in serum insulin. biomedpharmajournal.org Specifically, rosiglitazone demonstrated a 55.6% glucose-lowering effect in the db/db mouse model compared to the vehicle-treated group. biomedpharmajournal.org

Streptozotocin (STZ)-Induced Diabetic Rats: The STZ-induced diabetic rat model mimics type 1 diabetes by destroying pancreatic beta cells. However, when combined with a high-fat diet (HFD), it creates a model of type 2 diabetes characterized by insulin resistance. In fat-fed, STZ-treated diabetic rats, rosiglitazone administration for two weeks significantly decreased blood glucose and improved insulin sensitivity. nih.gov In another study on STZ-induced diabetic rats, rosiglitazone exhibited a 17.25% glucose-lowering effect. biomedpharmajournal.org

High-Fat-Fed Rats: A high-fat diet in rats induces insulin resistance, a precursor to type 2 diabetes. In this model, rosiglitazone treatment has been shown to markedly improve insulin sensitivity. nih.gov This improvement is associated with a reduction in circulating free fatty acids and triglycerides. nih.gov

| Animal Model | Key Pathophysiology | Observed Effects of Rosiglitazone | Reference |

|---|---|---|---|

| ob/ob and db/db Mice | Genetic obesity, insulin resistance, hyperglycemia | Reduced blood glucose and hyperinsulinemia, improved glucose tolerance. fda.gov | fda.govnih.govbiomedpharmajournal.org |

| STZ-Induced Diabetic Rats | Beta-cell destruction leading to insulin deficiency | Lowered plasma glucose levels. | biomedpharmajournal.org |

| High-Fat-Fed (HFF) Rats | Diet-induced insulin resistance and obesity | Improved insulin sensitivity, reduced free fatty acids and triglycerides. nih.gov | nih.govnih.gov |

| HFF/STZ-Treated Rats | Insulin resistance combined with beta-cell dysfunction | Improved glycemic control and insulin sensitivity. nih.gov | nih.gov |

Regulation of Glucose Production and Utilization

Rosiglitazone improves glycemic control by acting on key processes of glucose metabolism. fda.gov Its mechanism involves the regulation of genes responsive to insulin that are involved in the control of glucose production, transport, and utilization. fda.govebmconsult.com

Pharmacological studies in animal models have shown that rosiglitazone inhibits hepatic gluconeogenesis, the process of producing glucose in the liver, which is often elevated in diabetic states. fda.govebmconsult.com Concurrently, it enhances glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue. fda.gov This is partly achieved by increasing the expression of the insulin-regulated glucose transporter, GLUT-4, in adipose tissue, which facilitates the transport of glucose into cells. fda.govebmconsult.com In Goto-Kakizaki (GK) rats, a model for type 2 diabetes, rosiglitazone was found to effectively lower glucose by both inhibiting hepatic glucose production and enhancing insulin sensitivity, which stimulates glucose utilization. nih.gov

Impact on Pancreatic Beta-Cell Morphology and Function

Beyond its effects on insulin sensitivity in peripheral tissues, rosiglitazone has demonstrated protective effects on pancreatic beta-cells in animal models. europa.eu In a ZDF (Zucker diabetic fatty) rat model, treatment with rosiglitazone reduced the net death of beta-cells and significantly increased beta-cell mass compared to untreated controls. nih.gov It has been shown to preserve beta-cell function, evidenced by increased pancreatic islet mass and insulin content, which helps prevent the progression to overt hyperglycemia in these models. europa.eu

The compound is believed to exert both direct and indirect effects on beta-cell preservation and function. The direct effects are mediated through the PPARγ receptor, which is expressed in beta-cells and regulates the expression of genes crucial for insulin synthesis and release.

Systemic Lipid Metabolism and Free Fatty Acid Dynamics

Rosiglitazone significantly influences lipid metabolism. In high-fat diet-fed rats, treatment resulted in a notable reduction of free fatty acids (FFA) by 25.3% and triglycerides (TG) by 54.0%. nih.gov In dietary obese rats, fasting plasma FFA levels were significantly reduced by rosiglitazone treatment. nih.gov This effect on FFAs is considered to be closely linked to its insulin-sensitizing action. nih.gov

The compound also affects postprandial (after a meal) lipid levels. Studies have shown that rosiglitazone decreases postprandial FFA and triglyceride concentrations. nih.govnih.gov This may be due to a reduction in the "spillover" of fatty acids from adipose tissue depots. nih.gov

| Lipid Parameter | Observed Effect | Animal Model | Reference |

|---|---|---|---|

| Free Fatty Acids (FFA) | Significant reduction in fasting and postprandial levels | High-Fat-Fed Rats, Dietary Obese Rats | nih.govnih.gov |

| Triglycerides (TG) | Significant reduction in fasting and postprandial levels | High-Fat-Fed Rats | nih.gov |

| Total Cholesterol | Variable effects, sometimes showing an increase | General T2DM models | ebmconsult.com |

Neurological System Investigations in Animal Models

Preclinical studies have also explored the potential effects of rosiglitazone on the central nervous system, particularly in the context of neurodegenerative diseases like Alzheimer's. While clinical trial results in humans have been unsuccessful, significant improvements have been noted in animal models of the disease. nih.gov

Alzheimer's Disease Models (e.g., transgenic mice, OLETF rats)

In transgenic mouse models of Alzheimer's disease that overexpress mutant human amyloid precursor protein, chronic treatment with rosiglitazone has yielded promising results. nih.govunav.edu

Cognitive Function: The reduction in amyloid and tau pathology is associated with improvements in cognitive function. Rosiglitazone treatment has been shown to rescue impaired recognition and spatial memory in these Alzheimer's transgenic mice. nih.govunav.edu Oral administration of rosiglitazone has been suggested to alleviate cognitive deficits by ameliorating synaptic dysfunction and reducing neuroinflammation. nih.gov

Mechanism of Action: The neuroprotective effects appear to be linked to rosiglitazone's ability to modulate microglial activity. It has been observed to switch microglia to an activated phenotype that promotes phagocytosis (the engulfing of cellular debris like Aβ plaques), while also reducing the expression of proinflammatory markers. nih.govunav.edu

Mechanisms of Cognitive Function Improvement (e.g., spatial memory)

In preclinical animal models, rosiglitazone has demonstrated the potential to ameliorate cognitive deficits. Studies in middle-aged rats have shown that both acute and chronic treatment with rosiglitazone enhanced the acquisition of learning in water maze tasks, which are designed to assess spatial memory nih.gov. This improvement in cognitive function is linked to direct effects on hippocampal circuitry nih.gov.

One of the proposed mechanisms for this enhancement is the restoration of synaptic plasticity. In middle-aged rats, a single dose of rosiglitazone was sufficient to restore synaptic plasticity in the dentate gyrus of the hippocampus nih.gov. Furthermore, chronic administration in these animals led to a significant improvement in the spatial receptive fields of hippocampal CA1 place cells nih.gov. Another key mechanism involves the modulation of glucose transport in the brain; rosiglitazone treatment was found to increase the expression of the glucose transporter GLUT-3 in the hippocampus nih.gov. In rat models of Alzheimer's disease induced by streptozotocin, chronic treatment with rosiglitazone also resulted in improved spatial memory performance nih.gov.

Modulation of Alzheimer's Disease Pathological Hallmarks (e.g., Amyloid-beta levels, tau phosphorylation)

Rosiglitazone has been shown to directly impact the core pathological hallmarks of Alzheimer's disease in various animal models. A primary finding is its ability to facilitate the clearance of β-amyloid peptide (Aβ), the main component of amyloid plaques nih.govunav.edu.

Beyond its effects on amyloid pathology, rosiglitazone also modulates tau pathology. In the hippocampus of transgenic mouse models, the drug was found to decrease neuropil threads containing phosphorylated tau unav.edu. This reduction in tau hyperphosphorylation is a significant finding, as neurofibrillary tangles composed of hyperphosphorylated tau are another key feature of Alzheimer's disease nih.gov.

Table 1: Effects of Rosiglitazone on Alzheimer's Disease Pathological Hallmarks in Animal Models

| Pathological Hallmark | Animal Model | Observed Effect of Rosiglitazone | Proposed Mechanism |

| Amyloid-beta (Aβ) Plaques | Transgenic Mice (hAPP) | Significant reduction in Aβ burden; near-complete removal of plaques in hippocampus and entorhinal cortex. unav.edu | Enhanced Aβ clearance. unav.edu |

| Amyloid-beta (Aβ) Levels | STZ-induced Rat Model | Significant decrease in hippocampal Aβ40 and Aβ42 levels. nih.gov | Promotion of Aβ clearance via modulation of transport proteins (LRP1, ABCA1, RAGE). nih.gov |

| Tau Phosphorylation | Transgenic Mice (hAPP) | Decrease in neuropil threads containing phosphorylated tau in the hippocampus. unav.edu | Secondary to the reduction in amyloid pathology. unav.edu |

Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation

Rosiglitazone has been reported to modulate the expression of brain-derived neurotrophic factor (BDNF), a protein crucial for neuroplasticity, neuronal survival, and energy homeostasis nih.govresearchgate.net. Altered BDNF expression is implicated in both Alzheimer's disease and type 2 diabetes nih.govnih.gov. In various preclinical models, rosiglitazone treatment has been shown to upregulate BDNF, which is associated with improvements in memory and cognition nih.gov.

The mechanisms through which rosiglitazone modulates BDNF expression are multifaceted. One pathway involves peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated transcriptional regulation researchgate.net. Another significant mechanism is the upregulation of the cyclic AMP-response element binding protein (CREB)/BDNF/tropomyosin receptor kinase B (TrkB) pathway nih.govresearchgate.net. CREB is a primary transcriptional activator of BDNF, and its expression and activation have been observed to increase in response to rosiglitazone treatment in diabetic rat models nih.gov.

Skeletal System Effects in Animal Models

Mechanisms of Bone Mineral Density Reduction and Bone Loss

In vivo studies in various animal models have demonstrated that rosiglitazone treatment leads to a reduction in bone mineral density (BMD) and bone loss oup.comoup.comnih.gov. The administration of rosiglitazone in mice has been shown to cause a significant decrease in bone volume, characterized by reduced trabecular width and number, and increased trabecular spacing oup.com. This bone loss is also evident in cortical bone, with treated mice exhibiting significantly thinner cortical widths nih.gov.

The primary mechanism underlying this effect is the activation of PPARγ, which plays a crucial role in the lineage commitment of mesenchymal stem cells (MSCs) in the bone marrow oup.comoup.com. Osteoblasts (bone-forming cells) and adipocytes (fat cells) are derived from a common mesenchymal progenitor oup.comoup.com. Rosiglitazone, by activating PPARγ, promotes the differentiation of these progenitor cells into adipocytes at the expense of osteoblasts oup.comnih.gov. This leads to an increase in marrow adiposity and a corresponding decrease in the number of cells available to form new bone, ultimately resulting in bone loss oup.comnih.gov. A further mechanism contributing to bone loss is the induction of apoptosis (programmed cell death) in osteoblasts and osteocytes, which diminishes bone formation nih.gov.

Alterations in Osteoblast and Osteoclast Activity in vivo

Rosiglitazone administration in vivo leads to a distinct imbalance in bone remodeling by primarily suppressing bone formation. Multiple studies have confirmed that the drug attenuates osteoblast differentiation, leading to a reduced bone formation rate oup.comoup.com. Histomorphometric analyses in mice revealed that rosiglitazone treatment is associated with a decrease in the number of osteoblasts oup.comnih.gov. This reduction in the osteoblast population is attributed to both the suppression of their differentiation from mesenchymal progenitors and an increase in the apoptotic death of mature osteoblasts and osteocytes oup.comnih.gov.

The effect of rosiglitazone on osteoclasts, the cells responsible for bone resorption, appears to be more complex and dependent on other factors such as age. In some studies involving adult animals, rosiglitazone did not significantly affect osteoclast numbers or parameters nih.govnih.gov. However, other investigations suggest that PPARγ activation can also promote osteoclastogenesis, leading to increased bone resorption oup.comnih.gov. This suggests that rosiglitazone-induced bone loss can result from both decreased bone formation and, under certain conditions, increased bone resorption nih.gov.

Age-Related Differential Effects on Bone Remodeling

The skeletal effects of rosiglitazone are significantly influenced by age, with the cellular basis for bone loss differing between adult and aged animals nih.govoup.com. Studies comparing growing (1 month), adult (6 months), and aged (24 months) mice have identified aging as a critical factor in rosiglitazone-induced bone loss, which correlates with an age-related increase in PPARγ expression in bone marrow MSCs nih.govoup.comutoledo.edu.

In young, growing mice, the skeleton was least affected, although a significant decrease in the bone formation rate was noted nih.govoup.com. In adult animals, rosiglitazone-induced bone loss was primarily correlated with attenuated bone formation, characterized by a significant decrease in osteoblast number oup.comnih.govoup.com.

In contrast, the mechanism of bone loss in aged animals was distinctly different. While bone formation parameters were already compromised due to age, rosiglitazone did not cause a further significant reduction in osteoblast parameters nih.govoup.com. Instead, in the aged, rosiglitazone-treated animals, bone loss was directly related to a significant increase in osteoclast number, mediated by increased expression of the receptor activator of nuclear factor-κB ligand (RANKL) oup.comnih.gov. Thus, rosiglitazone appears to induce bone loss by suppressing bone formation in adult animals and by stimulating bone resorption in aged animals oup.comnih.gov.

Table 2: Age-Dependent Effects of Rosiglitazone on Bone Cells in Mice

| Age Group | Effect on Osteoblasts | Effect on Osteoclasts | Primary Mechanism of Bone Loss |

| Young (Growing) | Decreased bone formation rate, but other parameters not significantly affected. nih.govoup.com | No significant effect. nih.govoup.com | Reduced bone formation. nih.gov |

| Adult | Decreased number and attenuated formation rate. oup.comnih.govoup.com | No significant effect. nih.govoup.com | Attenuated bone formation. oup.comnih.gov |

| Aged | No significant effect on already compromised parameters. nih.govoup.com | Significant increase in number. oup.comnih.govoup.com | Increased osteoclastogenesis and bone resorption. oup.comnih.gov |

Impact on Bone Marrow Microenvironment and Mesenchymal Stem Cells

Rosiglitazone has been shown to significantly influence the bone marrow microenvironment, primarily by altering the differentiation fate of mesenchymal stem cells (MSCs). As a potent agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), rosiglitazone promotes the differentiation of MSCs towards adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells) nih.gov. This shift in cell lineage has notable consequences for bone health and hematopoiesis.

The mechanism behind this is linked to PPARγ activation, which directs skeletal stem and progenitor cells from both the bone marrow and the periosteum toward the adipocyte lineage, thereby reducing the pool of cells available for osteogenic differentiation nih.gov. In vitro experiments confirm these findings, showing that rosiglitazone treatment leads to significantly less osteogenesis and more adipogenesis in bone marrow-derived progenitor cells nih.gov.

Furthermore, the rosiglitazone-induced increase in bone marrow adipogenesis can impair myelopoiesis (the production of myeloid cells) under conditions of hematopoietic stress nih.gov. In mouse models subjected to 5-fluorouracil (B62378) (5-Fu) to induce such stress, rosiglitazone treatment delayed hematopoietic recovery nih.gov. This effect was linked to the inhibition of the granulocyte/monocyte progenitor (GMP) cell population nih.gov. An in vitro co-culture system demonstrated that adipocytes actively suppress the myeloid differentiation of hematopoietic stem and progenitor cells (HSPCs) nih.gov. These effects could be partially reversed by a selective PPARγ antagonist, confirming the central role of this receptor in the observed outcomes nih.gov.

| Model System | Key Findings | Reference |

|---|---|---|

| In Vivo Mouse Femur Fracture Model | Increased adipose content in fracture callus; weaker, more disorganized callus; greater bone porosity. | nih.gov |

| In Vitro Mouse Bone Marrow & Periosteal Cells | Decreased osteogenic capacity and increased adipogenesis of stem and progenitor cells. | nih.gov |

| In Vivo Mouse Model with 5-Fu Induced Stress | Enhanced bone marrow adipogenesis; delayed hematopoietic recovery; inhibited proliferation of granulocyte/monocyte progenitors (GMPs). | nih.gov |

| In Vitro Co-culture System | Differentiated adipocytes suppressed myeloid differentiation of hematopoietic stem/progenitor cells (HSPCs). | nih.gov |

Other Systemic Effects in Preclinical Models

Prostate Cancer Progression in vivo

The role of rosiglitazone in the progression of prostate cancer has been investigated in various models, with some ambiguity in the findings. Peroxisome proliferator-activator receptor-gamma (PPARγ), the target of rosiglitazone, is expressed in both normal and cancerous prostate cells nih.gov.

In vitro studies using prostate cancer cell lines have suggested potential inhibitory effects. For instance, rosiglitazone has been shown to inhibit the migration and invasion of prostate cancer cells and downregulate vascular endothelial growth factor nih.gov. Additionally, it may affect cell cycle protein expression and activate the fuel-sensing enzyme 5'-adenosine monophosphate-activated protein kinase (AMPK), which can block the high rates of fatty acid and protein synthesis required for cancer cell growth nih.gov.

However, translating these preclinical findings into in vivo efficacy has been challenging. A randomized, placebo-controlled trial in men with recurrent prostate cancer following primary therapy did not demonstrate a beneficial effect for rosiglitazone over placebo. The study, which used prostate-specific antigen (PSA) doubling time as a primary outcome, found no significant difference in the time to disease progression between the rosiglitazone and placebo groups nih.gov. The median duration of treatment was 338 days for the rosiglitazone group and 315 days for the placebo group nih.gov. Ultimately, the trial concluded that rosiglitazone did not prolong the time to disease progression more than the placebo nih.gov.

General Anti-Inflammatory Effects

Rosiglitazone exhibits potent anti-inflammatory effects that have been demonstrated at both the cellular and molecular levels in various preclinical and clinical settings. These effects are mediated through its action as a selective PPARγ agonist.

One of the key mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. In studies involving obese and obese diabetic subjects, rosiglitazone treatment led to a significant decrease in NF-κB binding activity in mononuclear cells nih.gov. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

Consistent with the inhibition of NF-κB, rosiglitazone treatment has been shown to reduce the plasma levels of several inflammatory markers. These include C-reactive protein (CRP) and monocyte chemoattractant protein-1 (MCP-1) in both obese and obese diabetic individuals nih.gov. Furthermore, reductions in plasma tumor necrosis factor-alpha (TNF-α) and serum amyloid A (SAA) have also been observed nih.gov.

Studies in human cell models further elucidate these anti-inflammatory actions. In human cardiomyocytes, CD4+ T cells, and dendritic cells, rosiglitazone was found to inhibit the release of the chemokine CXCL10 nih.gov. In cardiomyocytes challenged with inflammatory cytokines (IFNγ and TNFα), rosiglitazone was able to block the signaling cascade by impairing the phosphorylation and nuclear translocation of STAT1 and NF-κB. This resulted in a significant decrease in the expression and release of CXCL10, as well as interleukin-6 (IL-6) and interleukin-8 (IL-8) nih.gov. In models of chronic inflammation, such as the cotton pellet-induced granuloma model in rats, rosiglitazone demonstrated a significant, dose-dependent reduction in inflammation idosi.org.

| Marker/Pathway | Effect Observed | Model System | Reference |

|---|---|---|---|

| Nuclear Factor-kappaB (NF-κB) | Reduced binding activity | Human mononuclear cells | nih.gov |

| C-reactive protein (CRP) | Reduced plasma levels | Humans (obese and obese diabetic) | nih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced plasma levels | Humans (obese and obese diabetic) | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced plasma levels | Humans (obese) | nih.gov |

| Serum Amyloid A (SAA) | Reduced plasma levels | Humans (obese) | nih.gov |

| CXCL10, IL-6, IL-8 | Reduced release/expression | Human cardiomyocytes | nih.gov |

| Granuloma Formation | Significantly reduced inflammation | Rat cotton pellet granuloma model | idosi.org |

Mechanistic Pharmacokinetic and Pharmacodynamic Interactions of Rosiglitazone

Hepatic Metabolism and Cytochrome P450 Isoenzyme Involvement (e.g., CYP2C8, CYP2C9, CYP3A4)

The elimination of rosiglitazone (B1679542) in humans occurs predominantly through hepatic metabolism. nih.gov The primary metabolic pathways are N-demethylation and hydroxylation of the pyridine (B92270) ring, followed by conjugation with sulfate (B86663) and glucuronic acid. clinpgx.orgontosight.ainih.gov Extensive research has identified the cytochrome P450 (CYP) system as the principal driver of its phase I metabolism.

Correlation Studies: In studies using a panel of 47 human liver microsomes, the rate of formation of rosiglitazone's main metabolites, para-hydroxy rosiglitazone and N-desmethyl rosiglitazone, showed a significant correlation with paclitaxel (B517696) 6α-hydroxylation, a known selective activity of CYP2C8. nih.gov

Inhibition Assays: The formation of these metabolites was significantly inhibited (over 50%) by 13-cis retinoic acid, a CYP2C8 inhibitor. nih.gov

Recombinant Enzymes: Microsomes from cell lines specifically expressing human CYP2C8 cDNA were capable of producing both major metabolites. nih.gov The enzymatic activity of CYP2C8 towards rosiglitazone is approximately four times higher than that of CYP2C9. clinpgx.org

CYP2C9: A minor role for CYP2C9 has been consistently reported. clinpgx.orgnih.gov Sulphaphenazole, a selective CYP2C9 inhibitor, causes limited inhibition (less than 30%) of rosiglitazone metabolism. nih.gov Cells expressing CYP2C9 can metabolize rosiglitazone, particularly via the N-demethylation pathway, but at a much slower rate than CYP2C8. nih.gov

CYP3A4 and others: Some studies using a substrate depletion method suggest that the traditional focus on only N-demethylation and para-hydroxylation may underestimate the contribution of other enzymes. nih.gov In one such study, inhibitors of CYP2C9, CYP3A4, and CYP2E1 all significantly inhibited rosiglitazone metabolism, suggesting they play a more important role than previously thought. nih.gov For instance, the CYP3A4 inhibitor ketoconazole (B1673606) was found to increase the plasma concentration of rosiglitazone in an in vivo study, further supporting a role for this enzyme. nih.govbiomolther.org

The major metabolites resulting from these pathways, such as N-desmethyl rosiglitazone and para-hydroxy rosiglitazone, are considered inactive. ontosight.ai Following phase I metabolism, these products undergo phase II conjugation (sulfation and glucuronidation) before excretion. nih.govclinpgx.org

| Cytochrome P450 Isoenzyme | Role in Rosiglitazone Metabolism | Supporting Evidence |

|---|---|---|

| CYP2C8 | Major contributor | High correlation with paclitaxel hydroxylation; significant inhibition by 13-cis retinoic acid; ~4-fold higher activity than CYP2C9. clinpgx.orgnih.gov |

| CYP2C9 | Minor contributor | Limited inhibition by sulphaphenazole; metabolizes at a much slower rate than CYP2C8. nih.gov |

| CYP3A4 | Potential contributor | Inhibition by ketoconazole increased rosiglitazone plasma concentrations. nih.gov |

| CYP2E1 | Potential contributor | Inhibitors significantly reduced rosiglitazone metabolism in substrate depletion studies. nih.gov |

Molecular Basis of Drug-Drug Interactions Affecting Rosiglitazone Metabolism

Given that rosiglitazone is predominantly cleared via metabolism by CYP2C8, its pharmacokinetics are susceptible to significant alterations when co-administered with drugs that inhibit or induce this enzyme.

CYP2C8 Inhibition: The molecular basis for drug-drug interactions (DDIs) involving rosiglitazone often centers on the competitive or non-competitive inhibition of CYP2C8.

Gemfibrozil (B1671426): A well-documented and clinically significant interaction occurs with gemfibrozil, a potent inhibitor of CYP2C8. nih.govnih.gov Co-administration of gemfibrozil leads to a substantial increase in rosiglitazone plasma concentrations. One study found that gemfibrozil raised the mean area under the plasma concentration-time curve (AUC) of rosiglitazone by 2.3-fold and more than doubled its elimination half-life from 3.6 to 7.6 hours. nih.gov The molecular mechanism involves gemfibrozil's glucuronide metabolite, gemfibrozil 1-O-β-glucuronide, which is a strong mechanism-based inhibitor of CYP2C8. researchgate.net This inhibition slows the biotransformation of rosiglitazone, leading to its accumulation. nih.gov

Trimethoprim (B1683648): The anti-infective agent trimethoprim is a selective inhibitor of CYP2C8. nih.gov In vivo, trimethoprim increased rosiglitazone concentrations by 31%. semanticscholar.org This interaction demonstrates a direct competitive inhibition at the active site of the CYP2C8 enzyme, reducing its capacity to metabolize rosiglitazone. nih.gov

CYP Induction: Conversely, substances that induce the expression of metabolizing enzymes can decrease rosiglitazone exposure.

Rifampicin (B610482): Rifampicin is a potent inducer of various CYP enzymes, including CYP2C8. Co-administration with rifampicin can accelerate the metabolism of rosiglitazone, leading to lower plasma concentrations and potentially reduced efficacy.

The table below summarizes the molecular basis and clinical impact of interactions with key CYP2C8 modulators.

| Interacting Drug | Molecular Mechanism | Effect on Rosiglitazone Pharmacokinetics |

|---|---|---|